molecular formula C10H19NO2 B2439950 Tert-butyl 2-methylpyrrolidine-2-carboxylate CAS No. 110706-82-6

Tert-butyl 2-methylpyrrolidine-2-carboxylate

Cat. No.: B2439950
CAS No.: 110706-82-6
M. Wt: 185.267
InChI Key: WAOBLRSJQYXNJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methylpyrrolidine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methylpyrrolidine-2-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the pyrrolidine ring. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBLRSJQYXNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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